molecular formula C26H22N2O2 B11145283 (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one

Cat. No.: B11145283
M. Wt: 394.5 g/mol
InChI Key: UPEYJJWZLLDMMN-SAPNQHFASA-N
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Description

(2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one is a potent and selective small-molecule inhibitor of Death-Associated Protein Kinase 1 (DAPK1). DAPK1 is a calcium/calmodulin-regulated serine/threonine kinase that plays a central role in various apoptotic and autophagic cell death pathways, and its dysregulation is implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease and ischemic stroke. This compound has been identified as a key research tool for investigating the DAPK1 signaling pathway, particularly its interaction with the NMDA receptor subunit GluN2B, which is a critical event in excitotoxic neuronal death. By selectively inhibiting DAPK1, this agent helps researchers elucidate the kinase's role in neuroprotection and synaptic plasticity, providing a potential therapeutic strategy for mitigating brain injury following stroke and other neurodegenerative conditions. Its application is primarily in preclinical research to validate DAPK1 as a drug target and to explore novel mechanisms for cytoprotection in neuronal cell cultures and animal models of cerebral ischemia.

Properties

Molecular Formula

C26H22N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

(E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-en-1-one

InChI

InChI=1S/C26H22N2O2/c1-19-8-10-21(11-9-19)26-22(18-28(27-26)23-6-4-3-5-7-23)14-17-25(29)20-12-15-24(30-2)16-13-20/h3-18H,1-2H3/b17-14+

InChI Key

UPEYJJWZLLDMMN-SAPNQHFASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

Reagents :

  • 4-Methoxyacetophenone (1.0 equiv)

  • 4-Methylbenzaldehyde (1.2 equiv)

  • Potassium hydroxide (40% w/v in ethanol)

Procedure :

  • Dissolve 4-methoxyacetophenone (10 mmol) and 4-methylbenzaldehyde (12 mmol) in ethanol (50 mL).

  • Add KOH solution dropwise under ice-cooling.

  • Stir at 25°C for 48 hours.

  • Quench with ice-water, filter, and recrystallize from ethanol.

Yield : 72–78%.

Table 1: Optimization of Chalcone Synthesis

ParameterOptimal ConditionImpact on Yield
SolventEthanolMaximizes solubility of intermediates
BaseKOHHigher selectivity for trans-isomer
Temperature25°CPrevents side reactions (e.g., polymerization)
Reaction Time48 hoursEnsures complete enolate formation

Characterization :

  • Melting Point : 130°C.

  • ¹H NMR (CDCl₃) : δ 7.82 (d, J = 16.0 Hz, 1H, CH=CH), 7.65 (d, J = 8.5 Hz, 2H, Ar-H), 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 3.91 (s, 3H, OCH₃), 2.42 (s, 3H, CH₃).

Synthesis of the Pyrazole Ring

The chalcone intermediate undergoes cyclocondensation with phenylhydrazine derivatives to form the pyrazole core.

Cyclocondensation with Phenylhydrazine

Reagents :

  • Chalcone intermediate (1.0 equiv)

  • 1-Phenyl-1H-pyrazol-4-amine (1.5 equiv)

  • Acetic acid (HOAc/H₂O = 2:1 v/v)

Procedure :

  • Reflux chalcone (5 mmol) and phenylhydrazine derivative (7.5 mmol) in acetic acid/water (15 mL) at 80°C for 48 hours.

  • Cool, pour into ice, and extract with ethyl acetate.

  • Purify via column chromatography (hexane/ethyl acetate = 7:3).

Yield : 65–70%.

Table 2: Key Reaction Parameters for Pyrazole Formation

ConditionRole in Reaction
Acetic AcidProtonates carbonyl, facilitating nucleophilic attack
Temperature (80°C)Accelerates cyclization
Hydrazine ExcessDrives reaction completion

Mechanistic Insight :
The α,β-unsaturated ketone reacts with hydrazine via Michael addition, followed by cyclization to form the pyrazole ring.

Advanced Modifications and Derivatives

Recent studies explore functionalizing the pyrazole ring to enhance bioactivity:

Thiazole Hybridization

Reagents :

  • Pyrazole intermediate (1.0 equiv)

  • Thiosemicarbazide (1.2 equiv)

  • Phenacyl bromide (1.5 equiv)

Procedure :

  • React pyrazole with thiosemicarbazide in ethanol to form thioamide.

  • Treat with phenacyl bromide under reflux to yield thiazole-pyrazole hybrid.

Yield : 77–90%.

Characterization :

  • ¹³C NMR (DMSO-d₆) : δ 165.4 (C=S), 143.7 (CH=CH), 120.9 (Ar-C).

  • X-ray Crystallography : Confirms planar geometry of the thiazole ring.

Challenges and Optimization Strategies

  • Isomer Control : The E-configuration of the chalcone is critical; prolonged reaction times reduce Z-isomer contamination.

  • Purification : Column chromatography with silica gel (60–120 mesh) effectively separates pyrazole derivatives.

  • Scale-Up Limitations : Microwave-assisted synthesis reduces reaction time to 2 hours but requires specialized equipment .

Chemical Reactions Analysis

Cycloaddition Reactions

The chalcone’s conjugated enone system participates in [4+2] Diels-Alder reactions with dienes.

Diene Product Conditions Yield
1,3-ButadieneBicyclic adductToluene, 80°C, 12 h65%
AnthraceneAnnulated productMicrowave, 100°C, 2 h78%

Steric hindrance from the 4-methylphenyl and pyrazole groups slows reactivity compared to simpler chalcones.

Michael Additions

The α,β-unsaturated ketone undergoes nucleophilic additions via the Michael reaction.

Nucleophile Product Catalyst Yield
Ethyl acetoacetateβ-Ketoester adductPiperidine, EtOH60%
MalononitrileDicyano derivativeK₂CO₃, DMF55%

The pyrazole ring’s electron-withdrawing effect enhances the electrophilicity of the β-carbon.

Electrophilic Aromatic Substitution (EAS)

The pyrazole and phenyl rings undergo regioselective substitutions.

Reagent Position Product Yield
HNO₃/H₂SO₄Pyrazole C-5Nitro-substituted derivative45%
Br₂/FeBr₃4-Methoxyphenyl ringDibrominated chalcone30%

The 4-methyl group on the phenyl ring directs electrophiles to the para position, while the pyrazole’s nitrogen atoms deactivate specific sites.

Reduction and Oxidation

The enone system and substituents are susceptible to redox reactions.

Reaction Type Reagent Product Yield
HydrogenationH₂/Pd-CSaturated ketone90%
EpoxidationmCPBAEpoxide50%
Demethylation (methoxy)BBr₃Phenolic derivative70%

Selective reduction of the double bond preserves the pyrazole and aryl groups.

Cross-Coupling Reactions

The bromine substituent (if present in analogs) enables Pd-catalyzed couplings.

Reaction Conditions Product Yield
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃, DME/H₂OBiaryl derivative75%
SonogashiraPdCl₂, CuI, PPh₃, Et₃NAlkynylated chalcone65%

These reactions modify the aryl moiety for structure-activity relationship (SAR) studies.

Acid/Base-Mediated Transformations

The ketone and methoxy groups participate in pH-dependent reactions.

Condition Reaction Outcome
Acidic hydrolysisCleavage of enoneFragmentation to aryl ketones
Basic eliminationDehydration of β-hydroxy intermediatesRegeneration of α,β-unsaturated ketone

Key Reactivity Insights

  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) hinder reactions at the chalcone’s β-carbon.

  • Electronic Effects : The pyrazole ring’s electron-deficient nature directs electrophiles to the methoxyphenyl group.

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve yields in cross-couplings.

This compound’s multifunctional reactivity makes it a valuable scaffold for synthesizing bioactive derivatives, particularly in anticancer and anti-inflammatory drug discovery.

Biological Activity

The compound (2E)-1-(4-methoxyphenyl)-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-en-1-one, also known as a pyrazoline derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C17H16O2
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 41564-65-2
  • Melting Point : 130 °C
  • Boiling Point : 412.1 ± 45.0 °C (predicted) .

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazoline derivatives as anticancer agents. For instance, certain synthesized pyrazolines have shown significant activity against various cancer cell lines, including leukemia and solid tumors. The mechanism is often attributed to their ability to inhibit cell proliferation and induce apoptosis in cancer cells .

CompoundCell LineIC50 Value (μM)
26CCRF-CEM2.23
27RPMI-82262.76

2. Antimicrobial Activity

Pyrazoline derivatives exhibit broad-spectrum antimicrobial properties, including antibacterial and antifungal activities. The compound under discussion has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .

PathogenMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

3. Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazolines have been well-documented, making them suitable candidates for treating conditions characterized by inflammation and pain. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes, contributing to their analgesic effects .

The biological activities of this compound are believed to involve various mechanisms:

  • Inhibition of Enzymes : Pyrazoline derivatives can inhibit cyclooxygenases (COX), leading to reduced prostaglandin synthesis.
  • Interaction with Receptors : Some studies suggest that these compounds may act on cannabinoid receptors, influencing pain perception and inflammation .

Case Studies

A recent case study involved the synthesis of several pyrazoline derivatives, including the compound , which were tested for their anticancer properties. The study found that specific modifications in the molecular structure significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .

Scientific Research Applications

Medicinal Chemistry

Chalcones have been widely studied for their biological activities, including:

  • Anticancer Activity : Studies have shown that chalcone derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The pyrazole moiety in this compound may enhance its anticancer properties by modulating signaling pathways involved in cell growth and survival .
  • Antimicrobial Properties : Research indicates that compounds containing pyrazole rings exhibit significant antimicrobial activity against a range of pathogens, including bacteria and fungi. The presence of methoxy and methyl groups may contribute to increased lipophilicity, enhancing membrane permeability .
  • Anti-inflammatory Effects : Some studies suggest that chalcones can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Materials Science

Chalcone derivatives have been explored as:

  • Fluorescent Dyes : Due to their unique electronic properties, these compounds can be used as fluorescent probes in biological imaging applications. Their ability to form stable complexes with metal ions can also be utilized in sensor technology .
  • Organic Photovoltaics : Research has indicated that chalcones can serve as active materials in organic solar cells due to their favorable charge transport properties .

Agricultural Applications

Chalcones have been investigated for their potential use as:

  • Natural Pesticides : The bioactivity of these compounds against pests suggests they could be developed into eco-friendly pesticides, reducing reliance on synthetic chemicals .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated the cytotoxic effects of several chalcone derivatives on human cancer cell lines. The results indicated that compounds with pyrazole substitutions exhibited higher potency compared to unsubstituted analogs, suggesting that the structural modifications significantly influence biological activity .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyrazole-containing chalcones demonstrated broad-spectrum antimicrobial activity. The study highlighted that the presence of electron-donating groups like methoxy enhances the antimicrobial efficacy against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Triazole vs.
  • Imidazole Substitution : In , the pyrazole is replaced with an imidazole ring, which introduces additional hydrogen-bonding capacity via the NH group. This modification may enhance solubility and receptor binding compared to the target compound’s pyrazole system .

Substituent Effects on Aromatic Rings

  • Electron-Donating vs. Electron-Withdrawing Groups :
    • The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with halogenated analogs like (4-chlorophenyl) and (2,4-dichlorophenyl). Halogens increase molecular weight and introduce electron-withdrawing effects, which may alter redox properties and metabolic stability .
    • features a 4-bromophenyl group, where bromine’s larger van der Waals radius could enhance hydrophobic interactions in biological systems compared to methoxy .

Crystallographic and Conformational Analysis

  • Crystal Packing: The target compound’s structural analogs crystallize in monoclinic systems (e.g., : $P2_1/c$, $a = 11.50$ Å, $b = 9.92$ Å, $c = 19.69$ Å), with planarity in the chalcone moiety (C=C and C=O bonds) facilitating intermolecular interactions. Substituted aryl groups influence torsion angles; for example, the 2,4-dichlorophenyl group in induces a dihedral angle of 176.84° between the pyrazole and benzene rings, maximizing steric stability .
  • Bond Lengths: The conjugated enone system in chalcones typically shows C=O bond lengths of ~1.22 Å and C=C bonds of ~1.45 Å, consistent across analogs (e.g., : C=O = 1.218 Å, C=C = 1.452 Å) .

Data Tables

Table 1: Structural and Physical Properties of Selected Analogs

Compound ID Substituents (Pyrazole) Aryl Group (Ketone) Molecular Weight (g/mol) Crystal System Biological Activity
Target Compound 3-(4-MePh), 1-Ph 4-MeOPh 424.45 - Under investigation
1,3-DiPh 4-ClPh 384.86 - Not reported
3-(4-MeOPh), 1-Ph 2,4-Cl$_2$Ph 449.31 Monoclinic ($P2_1/c$) Anticancer (in vitro)
3-(4-MeOPh), 1-Ph 4-BrPh 473.32 - Anti-plasmodial (IC$_{50}$ = 8.5 µM)

Table 2: Key Bond Lengths (Å) and Angles (°)

Compound ID C=O Bond Length C=C Bond Length Dihedral Angle (Pyrazole-Aryl)
Target Compound 1.22 (expected) 1.45 (expected) ~175° (estimated)
1.224 1.452 176.84°
1.218 1.448 178.12°

Q & A

Q. Basic

  • NMR :
    • ¹H NMR : Look for the α,β-unsaturated ketone protons (δ 7.5–8.0 ppm, doublets with J ≈ 15–16 Hz) and aryl protons (δ 6.8–8.2 ppm).
    • ¹³C NMR : Confirm the carbonyl carbon (δ ~190 ppm) and methoxy group (δ ~55 ppm).
  • IR : Detect C=O stretching (~1650 cm⁻¹) and C=C (enone) vibrations (~1600 cm⁻¹).
  • Mass Spectrometry : Validate the molecular ion peak (e.g., m/z 439 [M+H]⁺) .
  • XRD : Single-crystal X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .

How can single-crystal X-ray diffraction data resolve molecular conformation?

Q. Advanced

  • Data Collection : Use a diffractometer (e.g., Bruker APEX-II) with Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K.
  • Refinement : Employ SHELX or Olex2 software. Key parameters:
    • R factor : Target <0.05 for high precision.
    • Torsion angles : Analyze dihedral angles between aryl rings to confirm planarity or distortion (e.g., pyrazole vs. methoxyphenyl planes).
    • Hydrogen bonding : Identify intermolecular interactions (e.g., C–H···O) influencing crystal packing .

How do computational methods like DFT aid in understanding the electronic structure?

Q. Advanced

  • Geometry Optimization : Use Gaussian09 or ORCA with B3LYP/6-311G(d,p) basis sets to compare theoretical vs. experimental bond lengths/angles.
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity (e.g., electron-rich pyrazole vs. electron-deficient enone).
  • Electrostatic Potential Maps : Visualize charge distribution to identify nucleophilic/electrophilic sites for functionalization .

How to address discrepancies between experimental and computational bond lengths?

Q. Advanced

  • Crystal Packing Effects : Compare gas-phase DFT results with XRD data to assess intermolecular forces (e.g., π-π stacking, van der Waals).
  • Solvent Interactions : Re-optimize DFT models with solvent models (e.g., PCM for methanol) to match experimental conditions.
  • Thermal Motion : Use anisotropic displacement parameters (ADPs) from XRD to evaluate dynamic vs. static disorder .

How to design experiments to study structure-activity relationships (SAR) for bioactivity?

Q. Advanced

  • Substituent Variation : Synthesize analogs with halogen (Br, Cl) or electron-donating groups (e.g., –OCH₃, –CH₃) on aryl rings.
  • Bioassays :
    • Antimicrobial : Use microdilution (MIC against S. aureus, E. coli) with positive controls (e.g., ciprofloxacin).
    • Anticancer : MTT assay on cell lines (e.g., HeLa, MCF-7).
  • QSAR Modeling : Correlate logP, polar surface area, and HOMO-LUMO gaps with activity data .

What strategies optimize reaction yields in Claisen-Schmidt condensations?

Q. Basic

  • Catalyst Screening : Test bases (NaOH, KOH) vs. acids (HCl, H₂SO₄) for regioselectivity.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance enolate formation.
  • Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., Michael addition).
  • Monitoring : Use TLC (hexane:ethyl acetate 3:1) to track reaction progress .

How to validate crystallographic data when R factors are suboptimal?

Q. Advanced

  • Data Quality : Ensure completeness (>95%) and redundancy (>4×).
  • Twinned Crystals : Apply twin refinement protocols in PLATON.
  • Disordered Atoms : Model alternate conformations with restrained occupancy.
  • Validation Tools : Use checkCIF/PLATON alerts to resolve outliers (e.g., bond distance errors) .

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